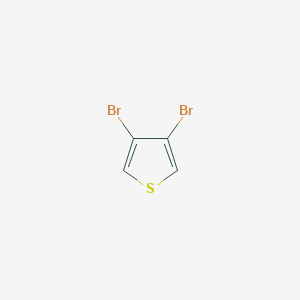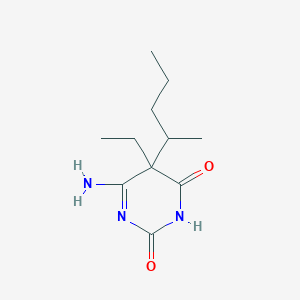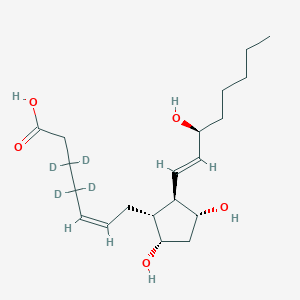
Dinoprost-d4
概要
説明
プロスタグランジン F2α-d4 は、天然に存在するプロスタグランジンであるプロスタグランジン F2αの合成アナログです。プロスタグランジンは脂肪酸から誘導される脂質化合物であり、動物においてさまざまなホルモン様作用を示します。プロスタグランジン F2αは、生殖器系の調節、炎症、心臓血管機能など、さまざまな生理学的プロセスにおいて重要な役割を果たします .
科学的研究の応用
Prostaglandin F2.alpha.-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of prostaglandins.
Biology: Employed in biological studies to investigate the role of prostaglandins in cellular processes and signaling pathways.
Medicine: Utilized in medical research to explore its potential therapeutic effects, particularly in reproductive health and cardiovascular diseases.
Industry: Applied in the pharmaceutical industry for the development of prostaglandin-based drugs and therapies
作用機序
プロスタグランジン F2α-d4は、細胞表面の特定のプロスタグランジン受容体に結合することにより、その効果を発揮します。これらの受容体は、Gタンパク質共役型受容体ファミリーの一部であり、プロスタグランジン F2α受容体を含みます。結合すると、受容体は細胞内シグナル伝達経路を活性化し、環状アデノシン一リン酸(cAMP)やカルシウムイオン(Ca2+)カスケードなどを含みます。 これらの経路は、平滑筋収縮、炎症、血圧の調節など、さまざまな生理学的反応を仲介します .
類似化合物:
プロスタグランジン E2: 類似の生理学的役割を持つ別のプロスタグランジンですが、受容体の特異性と効果が異なります。
プロスタグランジン D2: 炎症やアレルギー反応に関与しています。
プロスタグランジン I2(プロスタサイクリン): 血管拡張と血小板凝集の阻害に役割を果たします。
トロンボキサン A2: 血小板凝集と血管収縮に関与しています.
独自性: プロスタグランジン F2α-d4は、その特定の受容体相互作用と重水素原子の組み込みにより、安定性を高め、代謝プロファイルを変化させることができます。 これは、研究や潜在的な治療応用における貴重なツールとなっています .
生化学分析
Biochemical Properties
Dinoprost-d4 plays a significant role in various biochemical reactions. . This interaction is crucial for its biological activity. This compound interacts with enzymes such as cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins from arachidonic acid . Additionally, it interacts with proteins and other biomolecules involved in the regulation of inflammation and reproductive processes .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and reproductive functions . By binding to the FP receptor, this compound can modulate gene expression and cellular metabolism. It induces the contraction of smooth muscle cells, which is essential for its role in labor induction and luteolysis . Furthermore, it can influence the production of other signaling molecules, thereby affecting cellular communication and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the FP receptor, which triggers a cascade of intracellular events . This binding leads to the activation of G-proteins and subsequent signaling pathways that result in various physiological responses. This compound can also inhibit or activate specific enzymes, leading to changes in gene expression and protein synthesis . These molecular interactions are essential for its biological effects, including the regulation of inflammation and reproductive processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Over time, this compound may degrade, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important for understanding the compound’s stability and efficacy in research applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively induce labor and luteolysis without significant adverse effects . At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances and respiratory issues . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of arachidonic acid . It interacts with enzymes such as cyclooxygenase (COX) and prostaglandin synthase, which are involved in the conversion of arachidonic acid to prostaglandins . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure that this compound reaches its target sites, such as the FP receptor on smooth muscle cells . The localization and accumulation of this compound can influence its biological activity and effectiveness in research applications .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function . It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating cellular processes and signaling pathways .
準備方法
合成経路と反応条件: プロスタグランジン F2α-d4の合成は、通常、プロスタグランジンのコアの立体選択的オルガノ触媒合成を伴います。このプロセスには、いくつかのステップが含まれます。
酸化環化: 最初のステップは、多価不飽和脂肪酸の酸化環化によってプロスタグランジンのコアを形成することです。
官能基操作: その後のステップは、目的の立体化学と官能基化を達成するために、さまざまな官能基の導入と操作を伴います。
重水素標識: 最後のステップは、重水素原子を組み込んで、重水素化アナログであるプロスタグランジン F2α-d4を生成することです.
工業生産方法: プロスタグランジン F2α-d4の工業生産は、同様の合成経路に従いますが、大規模生産のために最適化されています。これには、高収率触媒、効率的な精製技術、および厳格な品質管理対策の使用が含まれ、最終製品の一貫性と純度が確保されます。
化学反応の分析
反応の種類: プロスタグランジン F2α-d4は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、さまざまな酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、プロスタグランジン F2α-d4をその還元型に変換することができます。
置換: 置換反応は、分子に異なる官能基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 適切な条件下で、さまざまな求核剤と求電子剤を使用して、置換反応を行うことができます。
主な生成物: これらの反応から形成される主な生成物は、使用した特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性があり、一方、還元はアルコールまたはアルカンを生成する可能性があります .
4. 科学研究への応用
プロスタグランジン F2α-d4は、次のような幅広い科学研究への応用を持っています。
化学: プロスタグランジンの挙動と性質を研究するための分析化学における参照標準として使用されます。
生物学: 細胞プロセスやシグナル伝達経路におけるプロスタグランジンの役割を調べるために、生物学的調査で使用されます。
医学: 特に生殖器の健康と心臓血管疾患において、その潜在的な治療効果を調査するために、医学研究で使用されます。
類似化合物との比較
Prostaglandin E2: Another prostaglandin with similar physiological roles but different receptor specificity and effects.
Prostaglandin D2: Involved in inflammation and allergic responses.
Prostaglandin I2 (Prostacyclin): Plays a role in vasodilation and inhibition of platelet aggregation.
Thromboxane A2: Involved in platelet aggregation and vasoconstriction.
Uniqueness: Prostaglandin F2.alpha.-d4 is unique due to its specific receptor interactions and the incorporation of deuterium atoms, which can enhance its stability and alter its metabolic profile. This makes it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-MKIWGZNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34210-11-2 | |
| Record name | Prostaglandin F2α-3,3,4,4-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34210-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


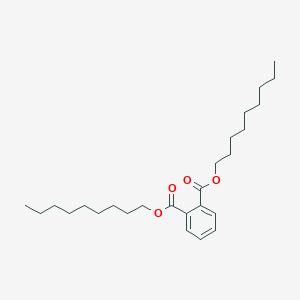
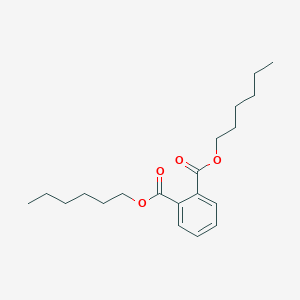
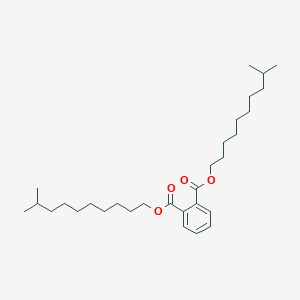
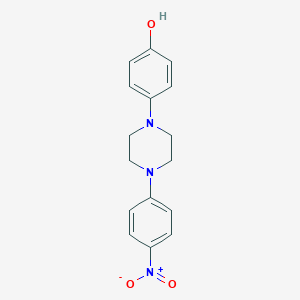
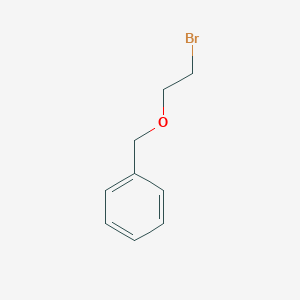
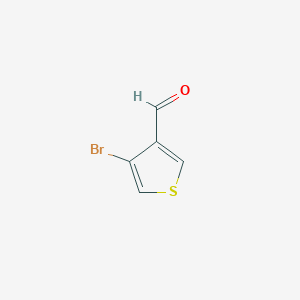
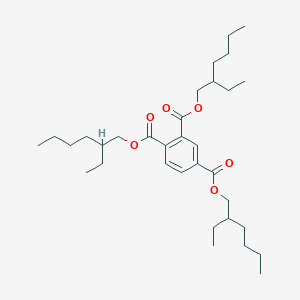
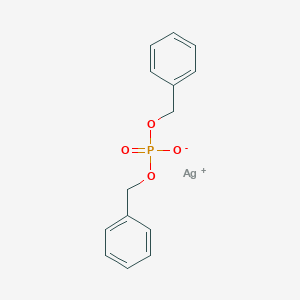
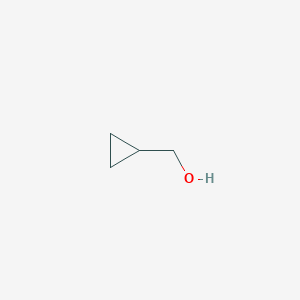
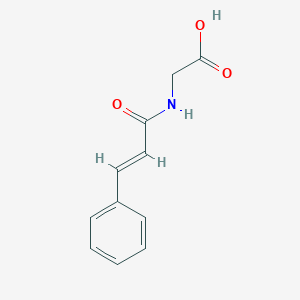
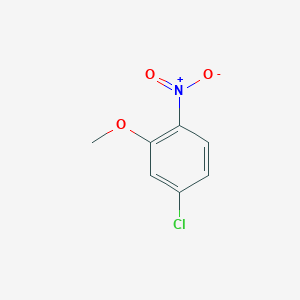
![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone](/img/structure/B32775.png)
